



# A Technical Guide to the JG26-Mediated Regulation of ACE2 Shedding

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Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

Angiotensin-converting enzyme 2 (ACE2) is a critical metalloproteinase that functions as the primary cellular receptor for the SARS-CoV-2 virus. The ectodomain of membrane-bound ACE2 can be proteolytically cleaved and released into the extracellular space, a process known as "shedding." This shedding is primarily mediated by the enzyme A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). The regulation of ACE2 shedding has significant implications for both normal physiology and the pathophysiology of diseases like COVID-19. This document provides a detailed technical overview of **JG26**, a potent and selective small molecule inhibitor of ADAM17, and its role in the regulation of ACE2 shedding. We present quantitative data on its inhibitory activity, detailed experimental protocols for studying its effects, and visual diagrams of the underlying molecular pathways and experimental workflows.

## Introduction to ACE2 Shedding

ACE2 is a type I transmembrane protein with its catalytic domain exposed on the cell surface. The shedding of the ACE2 ectodomain results in a soluble, circulating form of the enzyme (sACE2). While sACE2 is enzymatically active, it cannot function as a viral entry receptor. The primary sheddase responsible for this cleavage is ADAM17.[1][2][3] The balance between membrane-bound ACE2 and sACE2 is crucial; while membrane-bound ACE2 facilitates viral entry, increased shedding might reduce the surface receptors available for viruses like SARS-



CoV-2.[2] However, sACE2 itself could play a complex role, potentially acting as a decoy to neutralize the virus or, conversely, facilitating viral entry into cells with low ACE2 expression.[2] [4] Therefore, pharmacological modulation of ADAM17 activity presents a compelling therapeutic strategy.

### **JG26:** A Selective ADAM17 Inhibitor

**JG26** is an arylsulfonamido-based hydroxamic acid that acts as a potent inhibitor of ADAM17. [1][5] Its mechanism of action involves binding to the active site of the metalloprotease, thereby preventing the cleavage of ADAM17 substrates, including ACE2. By inhibiting ADAM17, **JG26** effectively reduces ACE2 shedding and stabilizes the presence of the full-length ACE2 receptor on the cell surface.[1][2]

## **Quantitative Data: Inhibitory Activity of JG26**

The inhibitory potency of **JG26** has been characterized against several related proteases, demonstrating high selectivity for ADAM17. The half-maximal inhibitory concentration (IC50) values are summarized below.

Target Protease	JG26 IC50 (nM)	Reference(s)
ADAM17 (TACE)	1.9	[5][6][7]
ADAM8	12	[5][6][7]
ADAM10	150	[5][6][7]
MMP-12	9.4	[5][6][7]
MMP-2	240	[5]
MMP-9	1630	[5]
MMP-14	19500	[5]

## In Vitro Efficacy: Inhibition of ACE2 Shedding

Studies using human lung adenocarcinoma Calu-3 cells have demonstrated the efficacy of **JG26** in a cellular context.

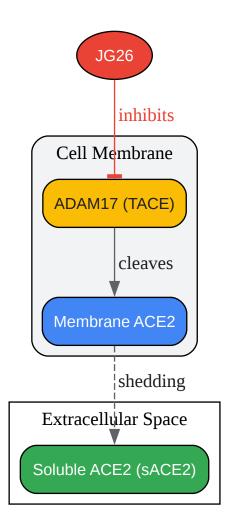


Cell Line	JG26 Concentration	Observed Effect	Reference(s)
Calu-3	Up to 25 μM	No cytotoxicity observed.	[1][2][4]
Calu-3	25 μΜ	Partial inhibition of ACE2 receptor shedding; increased ACE2 maintenance on the cell surface.	[2]
Calu-3	25 μΜ	Partial inhibition of SARS-CoV-2 infection.	[1][2][4]

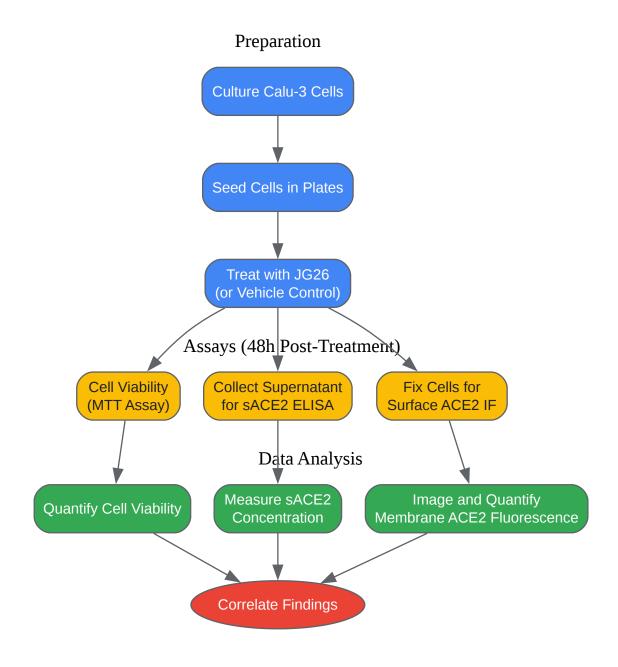
# **Signaling Pathway and Mechanism of Action**

The core mechanism involves the direct inhibition of the ADAM17 enzyme by **JG26**, which prevents the proteolytic cleavage of the ACE2 receptor from the cell membrane.









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